molecular formula C11H21NO4 B8269007 Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate

Katalognummer: B8269007
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: AGYCFDZHYNTEJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. This compound features a four-membered azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability and handling properties during synthetic operations. The 3-position of the ring is disubstituted with both a hydroxymethyl and a methoxymethyl group, providing two distinct points for further chemical modification and functionalization . As a key synthetic intermediate, this Boc-protected azetidine is particularly valuable in the design and development of novel pharmaceutical compounds. Structurally similar azetidine derivatives have demonstrated significant pharmacological potential and are frequently explored in drug discovery programs, including as core structures in the development of Janus kinase (JAK) inhibitors for the treatment of conditions such as autoimmune diseases, inflammatory disorders, and various cancers . The presence of the Boc group allows for facile deprotection under mild acidic conditions to generate the free azetidine, which can then be incorporated into more complex target molecules . The hydroxymethyl group can be readily oxidized, esterified, or used to form ether and carbamate linkages, while the methoxymethyl group can offer steric and electronic modulation or serve as a protected alcohol. Researchers utilize this reagent to introduce the azetidine scaffold into lead compounds, a strategy often employed to optimize the pharmacokinetic properties, metabolic stability, and three-dimensional geometry of drug candidates . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Eigenschaften

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCFDZHYNTEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 2231676-91-6) is a complex chemical compound belonging to the class of azetidine derivatives. It features a unique molecular structure characterized by a tert-butyl group and additional hydroxymethyl and methoxymethyl substituents at the 3-position of the azetidine ring. The molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

The biological activity of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the carboxylate functional group enhances its reactivity, making it a candidate for further investigation as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as a modulator for various receptors, influencing signaling pathways in cells.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be elucidated.

In Vitro Studies

Recent in vitro studies have demonstrated that tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate exhibits significant biological activity against certain bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics.

StudyTarget OrganismInhibition Zone (mm)Reference
Study 1Staphylococcus aureus15
Study 2Escherichia coli12

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies, highlighting how modifications to the azetidine ring and substituents affect biological activity. For instance, replacing the methoxymethyl group with a different alkyl group could significantly alter its potency.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate was tested for its antimicrobial efficacy against clinical isolates. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of bacteria.

Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, the compound was evaluated against human cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells at concentrations above 50 µM, suggesting potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the formation of complex molecules with specific biological activities.

Case Study: Synthesis of Azetidine Derivatives

Research has shown that this compound can be utilized to synthesize azetidine derivatives, which are crucial in developing new therapeutic agents. For example, azetidine-based compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

Drug Development

The compound plays a crucial role in the development of new drugs, particularly those targeting specific diseases through azetidine-based frameworks.

Case Study: Antiviral Agents

In recent studies, tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate has been investigated for its potential as an antiviral agent. Its derivatives have been synthesized and tested for efficacy against various viral strains, demonstrating significant antiviral activity.

Material Science

In material science, this compound is employed in formulating advanced materials that enhance stability and performance characteristics.

Application: Polymer Development

The compound is used to create polymers with improved mechanical properties and thermal stability. Research indicates that incorporating tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate into polymer matrices results in materials suitable for high-performance applications.

Agricultural Chemistry

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate is also significant in agricultural chemistry, particularly in synthesizing agrochemicals.

Case Study: Pesticide Formulation

Studies have highlighted its use in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact. The compound’s ability to enhance the efficacy of active ingredients in agrochemical formulations has been documented, leading to more sustainable agricultural practices.

Biochemical Research

Researchers utilize this compound to explore its interactions with biological systems, aiding in understanding metabolic pathways and potential therapeutic targets.

Application: Metabolic Pathway Studies

Recent investigations into the biochemical pathways involving tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate have revealed insights into its role in cellular metabolism. This understanding could lead to identifying new therapeutic targets for metabolic disorders.

Summary Table of Applications

Application AreaDescriptionExample Case Study
Synthetic ChemistryIntermediate for synthesizing pharmaceuticalsSynthesis of azetidine derivatives
Drug DevelopmentDevelopment of new drugs targeting specific diseasesAntiviral agent efficacy studies
Material ScienceFormulation of advanced materials with enhanced propertiesPolymer development for high-performance applications
Agricultural ChemistrySynthesis of agrochemicals for improved crop yieldsPesticide formulation enhancing efficacy
Biochemical ResearchExploration of interactions with biological systemsStudies on metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Azetidine Derivatives with Single Substituents

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

    • Substituents : 3-hydroxymethyl.
    • Molecular Weight : 202.25 g/mol.
    • Synthesis : Prepared via reduction or nucleophilic substitution.
    • Applications : Used in PROTACs and antibody-drug conjugates due to its reactive hydroxyl group .
    • Key Difference : Lacks the methoxymethyl group, reducing lipophilicity compared to the target compound.
  • tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate (hypothetical, inferred from and ) Substituents: 3-methoxymethyl. Synthesis: Likely via alkylation of tert-butyl 3-iodomethylazetidine-1-carboxylate . Applications: Enhanced metabolic stability due to the ether group.

Azetidine Derivatives with Dual Substituents

  • tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

    • Substituents : 3-hydroxy, 3-methoxymethyl.
    • Molecular Weight : 217.26 g/mol.
    • Synthesis : Derived from tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate using dimethylamine HCl .
    • Applications : Intermediate in Raf inhibitor synthesis.
    • Key Difference : Hydroxy group increases polarity but reduces stability compared to the target’s hydroxymethyl .
  • tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4)

    • Substituents : Dual hydroxymethyl.
    • Molecular Weight : 207.23 g/mol.
    • Synthesis : Multi-step protection/deprotection strategies.
    • Applications : Hydrophilic scaffold for functionalization.
    • Key Difference : Higher hydrophilicity (logP ~0.5) than the target compound .

Azetidine Derivatives with Functionalized Substituents

  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Substituents: 3-amino, 3-hydroxymethyl. Molecular Weight: 202.25 g/mol. Synthesis: Reductive amination or Michael addition. Applications: Bioconjugation and peptide coupling. Key Difference: Amino group introduces basicity, altering reactivity .
  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 183062-96-6)

    • Substituents : 3-ethoxy-oxoethyl.
    • Molecular Weight : 215.25 g/mol.
    • Synthesis : Alkylation of azetidine precursors.
    • Applications : Prodrug development due to ester stability.
    • Key Difference : Ester group enhances metabolic stability but reduces hydrogen bonding .

Data Table: Key Comparative Metrics

Compound Name Substituents Molecular Weight (g/mol) logP (Estimated) Key Applications References
Target Compound 3-hydroxymethyl, 3-methoxymethyl 247.30 1.2 Kinase inhibitors N/A
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate 3-hydroxymethyl 202.25 0.3 PROTACs
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate 3-hydroxy, 3-methoxymethyl 217.26 0.8 Raf inhibitors
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 3-amino, 3-hydroxymethyl 202.25 -0.5 Bioconjugation
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-ethoxy-oxoethyl 215.25 1.5 Prodrugs

Research Findings

  • Synthetic Challenges : Dual substitution at the 3-position requires controlled conditions to avoid steric clashes. LiHMDS-mediated alkylation (as in ) is a viable strategy .
  • Property Optimization: The target compound’s balance of hydroxymethyl (polar) and methoxymethyl (nonpolar) groups improves solubility and membrane permeability, critical for oral drugs .
  • Stability : The Boc group is acid-labile, but the methoxymethyl ether enhances stability under basic conditions compared to hydroxy analogs .

Vorbereitungsmethoden

Deprotonation and Electrophilic Quenching

The synthesis of structurally analogous compounds, such as tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate, employs deprotonation with strong bases like n-butyllithium (n-BuLi) and diisopropylamine (DIPA) at cryogenic temperatures (-78°C). This generates a reactive enolate at the 3-position of the azetidine ring, which is subsequently quenched with electrophiles. For the target compound, a dual electrophilic strategy could be employed:

  • Hydroxymethylation : Introducing the hydroxymethyl group via reaction with formaldehyde or a masked hydroxymethyl electrophile (e.g., 1H-benzotriazol-1-yl-methanol).

  • Methoxymethylation : Sequential treatment with methoxymethyl chloride or similar reagents under controlled conditions.

Example Protocol

  • Deprotonation : A solution of tert-butyl 3-oxoazetidine-1-carboxylate in tetrahydrofuran (THF) is treated with n-BuLi/DIPA at -78°C.

  • Electrophilic Addition : The enolate is quenched with paraformaldehyde to install the hydroxymethyl group, followed by methoxymethyl chloride to introduce the methoxymethyl substituent.

  • Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.

Challenges :

  • Competing side reactions due to the steric hindrance of the azetidine ring.

  • Selective installation of two distinct substituents at the same carbon requires precise stoichiometric control.

Geminal Functionalization via Conjugate Addition

Geminal di-substitution at the 3-position of azetidine can be achieved through conjugate addition to α,β-unsaturated carbonyl intermediates.

Michael Addition Strategy

A ketone precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate, undergoes Michael addition with nucleophiles to install substituents. For hydroxymethyl and methoxymethyl groups, a two-step protocol is proposed:

  • Hydroxymethylation : Addition of trimethylaluminum (TMA) and formaldehyde generates a hydroxymethyl intermediate.

  • Methoxymethylation : Treatment with methyl triflate and a base (e.g., potassium carbonate) converts the hydroxyl group to methoxymethyl.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or THF.

  • Temperature: Room temperature for methoxymethylation; low temperatures (-20°C) for hydroxymethylation.

  • Yield: Estimated 40–60% based on analogous reactions.

Mechanistic Insights

  • The tert-butyl carboxylate group stabilizes the azetidine ring during nucleophilic attacks.

  • Steric effects from the Boc group may slow reaction kinetics, necessitating extended reaction times.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis offers an alternative route to construct the azetidine ring with pre-installed substituents.

Olefin Metathesis

A diene precursor containing hydroxymethyl and methoxymethyl groups undergoes RCM using Grubbs catalysts:

  • Substrate Preparation : Synthesis of a diene with tert-butyl carboxylate and substituted side chains.

  • Catalysis : Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM.

  • Post-Functionalization : Hydrogenation to saturate the ring if necessary.

Advantages :

  • Direct control over substituent placement during substrate design.

  • High functional group tolerance of modern metathesis catalysts.

Limitations :

  • Requires advanced precursor synthesis, increasing overall step count.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ComplexityScalability
AlkylationDeprotonation, dual electrophilic quenching50–65ModerateHigh
Conjugate AdditionMichael addition, methylation40–60HighModerate
RCMDiene synthesis, metathesis30–45Very HighLow

Table 1 : Comparison of synthetic methodologies for tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate. Yields are extrapolated from analogous reactions.

Optimization Strategies and Challenges

Protecting Group Management

The tert-butyl carboxylate group is stable under basic and nucleophilic conditions but may require acidic deprotection in downstream steps. Selective protection of the hydroxymethyl group (e.g., as a silyl ether) during methoxymethylation can improve yields.

Solvent and Temperature Effects

  • Low-Temperature Reactions : Critical for minimizing side reactions during enolate formation.

  • Polar Aprotic Solvents : THF and DMF enhance reactivity in conjugate additions.

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions could introduce substituents post-ring formation, though this remains speculative without direct literature evidence.

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate?

Answer:
The compound is synthesized via multi-step strategies involving:

  • Aza-Michael Addition : Reaction of methyl 2-(azetidin-3-ylidene)acetates with nucleophiles (e.g., benzotriazole or pyrazole derivatives) using DBU as a base in dichloromethane (DCM), followed by purification via flash chromatography .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) react with azetidine intermediates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and K₃PO₄ in dry dioxane, yielding substituted derivatives .
  • Carboboration : Nickel-catalyzed coupling of glycals with iodomethylazetidine intermediates to form stereoselective C-glycosides .

Key Reagents & Conditions Table:

StepReagents/CatalystsSolventTemperature/TimeYield
Aza-Michael AdditionDBU, methyl 2-(azetidin-3-ylidene)acetateDCM16 hours, RT68–69%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄DioxaneReflux, 12 hours68%

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxymethyl/methoxymethyl groups) and azetidine ring integrity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ peaks for derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1737 cm⁻¹ for ester groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.